5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-(1-piperidinylmethyl)-
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Overview
Description
3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring, a piperidine moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one
- 3-(4-bromophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one
- 3-(4-methylphenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one
Uniqueness
3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and selectivity for its molecular targets .
Properties
CAS No. |
61194-93-2 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(piperidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H17ClN2O2/c16-12-6-4-11(5-7-12)14-13(15(19)20-17-14)10-18-8-2-1-3-9-18/h4-7,17H,1-3,8-10H2 |
InChI Key |
MRXPXTUOOOOHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(NOC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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